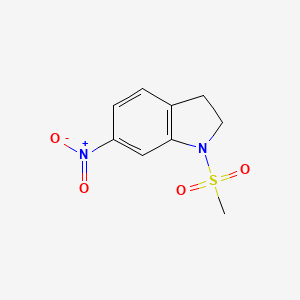

1-Methanesulfonyl-6-nitroindoline

Beschreibung

1-Methanesulfonyl-6-nitroindoline is a nitro- and sulfonyl-substituted indoline derivative. This modification introduces electron-withdrawing effects from both the nitro (-NO₂) and sulfonyl groups, likely enhancing polarity and influencing reactivity or biological activity. The molecular formula is deduced as C₉H₁₀N₂O₄S (MW: 266.26 g/mol), distinguishing it from simpler indoline derivatives.

Eigenschaften

Molekularformel |

C9H10N2O4S |

|---|---|

Molekulargewicht |

242.25 g/mol |

IUPAC-Name |

1-methylsulfonyl-6-nitro-2,3-dihydroindole |

InChI |

InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3 |

InChI-Schlüssel |

NOPGJGWFMCFSOI-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 1-Methanesulfonyl-6-nitroindoline with key analogs:

*Inferred structure based on analogs.

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The sulfonyl and nitro groups in 1-Methanesulfonyl-6-nitroindoline contrast with methyl groups in analogs like 2-Methylindoline, which are electron-donating. This difference impacts electronic properties, reactivity, and solubility.

- Core Structure: Indoline (partially saturated indole) and indole derivatives exhibit distinct aromaticity and conformational flexibility. For example, 6-Methyltetrahydroquinoline has a fully saturated ring system, altering its chemical behavior.

Physicochemical Properties

While direct data for 1-Methanesulfonyl-6-nitroindoline is unavailable, comparisons can be drawn:

- Polarity: The sulfonyl group increases polarity compared to methyl-substituted analogs (e.g., 1-Methyl-6-nitroindole ), suggesting higher solubility in polar solvents like DMSO or methanol.

- Stability : Nitro groups are prone to reduction, but sulfonyl moieties may enhance stability under acidic conditions .

Vorbereitungsmethoden

Reaction Conditions and Reagents

Methanesulfonylation typically employs methanesulfonyl chloride (MsCl) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). A polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) facilitates the reaction at room temperature. For example, the synthesis of 1-methanesulfonyl-1,2-dihydroquinolines from Morita–Baylis–Hillman (MBH) acetates uses methanesulfonamide with K₂CO₃ in DMF, achieving yields exceeding 80%. Applying this to 6-nitroindoline would require:

Challenges and Optimization

-

Competitive Nitro Group Reactivity : The electron-withdrawing nitro group at position 6 may deactivate the indoline nitrogen, necessitating elevated temperatures or extended reaction times.

-

Purification : Column chromatography (e.g., 20% ethyl acetate/hexane) effectively isolates the product, as demonstrated in similar sulfonamide syntheses.

Cyclization Strategies for Indoline Core Formation

Constructing the indoline ring before functionalization offers a modular route. Metal-free cycloisomerization, as reported for 5-nitro-7-azaindole, highlights the viability of this approach.

Cycloisomerization of Propargylamine Derivatives

A trimethylsilane (TMS)-assisted cyclization of 3-trimethylsilanylethynyl-pyridin-2-ylamine derivatives forms the indoline core under mild conditions. Adapting this for 1-methanesulfonyl-6-nitroindoline would involve:

Nitro Group Positioning

Electrophilic nitration after cyclization ensures regioselectivity. For example, nitration of indoline derivatives using fuming HNO₃ in H₂SO₄ at 0°C selectively targets position 6 due to the directing effects of the indoline nitrogen. Subsequent methanesulfonylation completes the synthesis.

Catalytic Approaches Using Iron-Based Systems

Iron catalysts enable efficient nitro-group reductions and sulfonamide formations, as evidenced by the use of FeCl₃·6H₂O in NPY Y2 receptor inhibitor syntheses.

One-Pot Nitro Reduction and Sulfonylation

A patent application describes a method where FeCl₃·6H₂O and methylhydrazine facilitate the conversion of nitro intermediates to sulfonamides. For 1-methanesulfonyl-6-nitroindoline:

-

React 6-nitroindoline with MsCl in methanol.

-

Add FeCl₃·6H₂O (1 mol%) and methylhydrazine (11 equivalents).

-

Stir at room temperature until completion (monitored by TLC).

Key Data :

Adaptation of Morita–Baylis–Hillman (MBH) Acetate Chemistry

While MBH chemistry is traditionally used for quinolines, its application to indoline derivatives is emerging.

MBH Acetate Preparation and Functionalization

-

Synthesize an MBH acetate from 2-fluoro-5-nitrobenzaldehyde and ethyl acrylate.

-

React with methanesulfonamide in DMF/K₂CO₃ to form a dihydroquinoline intermediate.

Advantages :

Comparative Analysis of Methods

Mechanistic Insights

Q & A

Q. How can researchers ensure reproducibility in synthesizing 1-Methanesulfonyl-6-nitroindoline derivatives across labs?

- Methodology :

- Protocol Standardization : Document reaction parameters (e.g., stirring rate, humidity) using FAIR data principles .

- Inter-Lab Validation : Share batch samples for cross-testing via round-robin studies .

Tables

Table 1: Key Synthetic Parameters for 1-Methanesulfonyl-6-nitroindoline

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65 | ≥95% | |

| Sulfonylation | CH₃SO₂Cl, Et₃N, DCM | 78 | ≥98% |

Table 2: Common Analytical Challenges & Solutions

| Challenge | Solution | Technique | Reference |

|---|---|---|---|

| Signal overlap in NMR | 2D HSQC/COSY | NMR | |

| Photodegradation | Amber vial storage | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.